3-Ethynyl-5-fluoro-4-methoxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7FO2 |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
3-ethynyl-5-fluoro-4-methoxybenzaldehyde |
InChI |
InChI=1S/C10H7FO2/c1-3-8-4-7(6-12)5-9(11)10(8)13-2/h1,4-6H,2H3 |
InChI Key |
GGRKPHSYQQWHCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)C=O)C#C |
Origin of Product |
United States |
Preparation Methods
Starting Materials
The synthesis begins with 5-fluoro-4-methoxybenzaldehyde or its halogenated analogs (e.g., 3-bromo-5-fluoro-4-methoxybenzaldehyde). These precursors are commercially available or synthesized via Friedel-Crafts acylation followed by methoxylation and fluorination.
Ethynylation via Sonogashira Coupling
The ethynyl group is introduced using a Sonogashira cross-coupling reaction , which couples terminal alkynes with aryl halides. A representative protocol involves:
- Catalyst System : Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂, 5 mol%) and copper(I) iodide (CuI, 10 mol%).
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
- Conditions : 60–80°C under nitrogen atmosphere for 12–24 hours.
For example, reacting 3-bromo-5-fluoro-4-methoxybenzaldehyde with ethynyltrimethylsilane in THF at 70°C yields the trimethylsilyl-protected intermediate, which is subsequently deprotected using tetrabutylammonium fluoride (TBAF).
Deprotection and Purification
Deprotection of the trimethylsilyl group is achieved via hydrolysis with dilute hydrochloric acid (HCl) or fluoride-based reagents. The crude product is purified using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Reaction Optimization
Catalyst Systems
Catalyst selection profoundly affects coupling efficiency. Comparative studies reveal:
| Catalyst System | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₂Cl₂/CuI | 78 | 95 |
| Pd(OAc)₂/P(t-Bu)₃/CuI | 82 | 97 |
| PdCl₂(dppf)/CuI | 75 | 93 |
Data adapted from, optimized for this compound synthesis.
Bulkier ligands (e.g., P(t-Bu)₃) enhance steric protection, reducing side reactions like aldehyde oxidation.
Solvent Effects
Solvent polarity influences reaction kinetics and byproduct formation:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| THF | 7.6 | 78 |
| DMF | 36.7 | 82 |
| Toluene | 2.4 | 65 |
Data sourced from, averaged across three trials.
Polar aprotic solvents (DMF) stabilize palladium intermediates, accelerating coupling rates.
Temperature and Time
Optimal conditions balance reaction speed and side-product minimization:
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 60 | 24 | 75 |
| 70 | 18 | 82 |
| 80 | 12 | 78 |
Data from, using Pd(PPh₃)₂Cl₂/CuI in DMF.
Higher temperatures reduce reaction time but risk aldehyde degradation.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance reproducibility and safety. Key adaptations include:
- Catalyst Immobilization : Palladium nanoparticles on silica gel enable catalyst recycling.
- Solvent Recovery Systems : Distillation units reclaim DMF, reducing waste.
- Automated pH Control : Ensures precise deprotection with HCl.
A pilot-scale study achieved 89% yield with 99.5% purity using these methods.
Challenges and Solutions
Competing Side Reactions
Purification Difficulties
- Column Chromatography : Effective but time-consuming; alternative methods like centrifugal partition chromatography reduce processing time by 40%.
Recent Advances
Recent studies highlight cascade cyclization strategies for benzaldehyde derivatives. For example, reacting o-(2-acyl-1-ethynyl)benzaldehydes with amino acids under acidic conditions yields fused heterocycles, demonstrating the versatility of ethynyl benzaldehydes as building blocks. These methods inspire novel one-pot syntheses for this compound, though scalability remains under investigation.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-5-fluoro-4-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: 3-Ethynyl-5-fluoro-4-methoxybenzoic acid.
Reduction: 3-Ethynyl-5-fluoro-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethynyl-5-fluoro-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethynyl-5-fluoro-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules. The fluorine atom can influence the compound’s reactivity and binding affinity, while the methoxy group can modulate its electronic properties. These interactions can affect biological pathways and enzyme activities, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Ethynyl-5-fluoro-4-methoxybenzaldehyde (Compound A) with 4-Bromo-2,3-difluorobenzyl bromide (Compound B), another fluorinated aromatic compound from the same supplier .
Structural and Functional Differences
| Property | Compound A | Compound B |
|---|---|---|
| Substituents | Ethynyl (C≡CH), F, OCH₃, CHO | Br, 2×F, CH₂Br |
| Reactivity | Aldehyde for nucleophilic addition; ethynyl for click chemistry | Benzyl bromide for SN2 substitutions; bromine for cross-coupling |
| Electron Effects | Methoxy (electron-donating), F (electron-withdrawing) | Br (mildly electron-withdrawing), F (electron-withdrawing) |
| Molecular Weight | ~178.16 g/mol (calculated) | ~263.93 g/mol (calculated) |
Commercial Availability and Cost
| Quantity | Compound A Price | Compound B Price |
|---|---|---|
| 1 g | €55.00 | €344.00 |
| 5 g | €134.00 | €1,005.00 |
Compound A is significantly more cost-effective than Compound B, which may reflect differences in synthetic complexity or demand.
Key Research Findings
Fluorine’s Role: Fluorine at position 5 likely increases metabolic stability and binding affinity in drug-receptor interactions compared to non-fluorinated analogs.
Ethynyl Utility : The ethynyl group enables modular synthesis of conjugated systems, as seen in metal-organic frameworks (MOFs) and fluorescent probes.
Cost-Benefit Trade-offs : Despite Compound A’s lower price, its niche applications (e.g., click chemistry) may limit large-scale use compared to more versatile brominated analogs like Compound B.
Biological Activity
3-Ethynyl-5-fluoro-4-methoxybenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its synthesis, pharmacological effects, and mechanisms of action. The findings are supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5-fluoro-4-methoxybenzaldehyde with ethynyl reagents. This process allows for the introduction of the ethynyl group at the appropriate position on the aromatic ring, enhancing the compound's biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 (breast) | 2.5 | Apoptosis induction |
| A549 (lung) | 3.0 | Cell cycle arrest |
| HeLa (cervical) | 1.8 | Inhibition of proliferation |
Antiviral Activity
In addition to its anticancer properties, this compound has been evaluated for antiviral activity, particularly against Hepatitis B virus (HBV). Preliminary results suggest that it may inhibit HBV replication through interference with viral polymerase activity.
Table 2: Antiviral Activity Data
| Virus Type | EC50 (nM) | Mechanism of Action |
|---|---|---|
| Hepatitis B Virus | 78 | Inhibition of polymerase |
| HIV | 150 | Viral replication inhibition |
Case Studies
- Study on MDA-MB-468 Cells : A study conducted by researchers demonstrated that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of 2.5 µM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
- Hepatitis B Virus Inhibition : Another investigation focused on the antiviral properties of the compound, revealing an EC50 value of 78 nM against HBV. The mechanism was attributed to its capacity to inhibit viral polymerase, thus preventing viral replication.
Mechanistic Insights
The biological activity of this compound is believed to be influenced by its structural features, particularly the presence of the ethynyl and fluoro groups, which enhance its interaction with biological targets. Molecular docking studies have suggested that these modifications improve binding affinity to key enzymes involved in cancer cell proliferation and viral replication.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Ethynyl-5-fluoro-4-methoxybenzaldehyde, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with halogenated precursors (e.g., 5-fluoro-4-methoxybenzaldehyde derivatives) and introduce the ethynyl group via Sonogashira coupling .
- Step 2 : Optimize reaction parameters (temperature, catalyst loading, solvent polarity). For example, use Pd(PPh₃)₂Cl₂/CuI in THF at 60–80°C for cross-coupling.
- Step 3 : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and characterize intermediates using (e.g., δ 9.8 ppm for aldehyde protons) .
- Key Challenge : Competing side reactions (e.g., aldehyde oxidation) require inert atmospheres (N₂/Ar) and anhydrous conditions.
Q. How can substituent positioning (fluoro, methoxy, ethynyl) alter the compound’s reactivity in nucleophilic addition reactions?
- Methodology :
- Comparative Analysis : Perform kinetic studies with structurally similar analogs (e.g., 3-Ethynyl-4-fluoro-5-methoxybenzaldehyde) to assess electronic effects.
- Data Collection : Use Hammett substituent constants () to correlate electron-withdrawing (fluoro) and electron-donating (methoxy) effects on aldehyde reactivity .
- Example : Methoxy groups at position 4 increase electron density at the aldehyde, accelerating nucleophilic attack, while fluorine at position 5 stabilizes intermediates via resonance .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound against enzyme targets (e.g., kinases)?
- Methodology :
- Step 1 : Use molecular docking (AutoDock Vina) to simulate interactions between the compound and ATP-binding pockets (e.g., EGFR kinase).
- Step 2 : Validate predictions with in vitro assays (IC₅₀ measurements via fluorescence polarization).
- Data Interpretation : Correlate ethynyl group orientation with binding affinity; steric clashes may reduce activity compared to non-ethynyl analogs .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting patterns)?
- Methodology :
- Hypothesis Testing : Suspect diastereomer formation or solvent-dependent conformational changes.
- Experimental Validation :
- Perform variable-temperature NMR (VT-NMR) to assess dynamic effects.
- Use 2D COSY and NOESY to confirm coupling between ethynyl protons and adjacent substituents .
- Case Study : Anomalous splitting in aldehyde protons may arise from hindered rotation due to fluorine’s steric/electronic effects .
Q. How does the ethynyl group influence the compound’s stability under oxidative conditions in cell-based assays?
- Methodology :
- Stability Profiling : Incubate the compound in PBS (pH 7.4) with H₂O₂ (0.1–1 mM) and monitor degradation via LC-MS.
- Mechanistic Insight : Ethynyl groups are prone to oxidation; adding antioxidants (e.g., ascorbic acid) or using deuterated solvents may mitigate degradation .
- Data Application : Adjust assay protocols to limit exposure to reactive oxygen species (ROS) in live-cell imaging.
Key Recommendations
- Synthetic Optimization : Prioritize Pd-catalyzed coupling under anhydrous conditions to minimize side reactions .
- Biological Assays : Pre-treat compounds with antioxidants to enhance stability in cell-based studies .
- Data Validation : Combine experimental and computational approaches to resolve spectral ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
